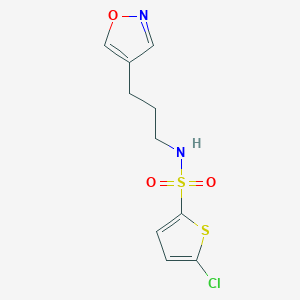

5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

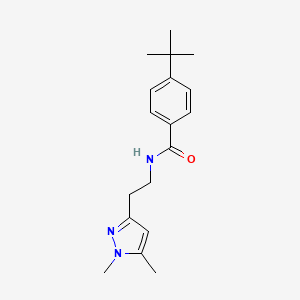

説明

Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

In the synthesis of isoxazoles, the primary activated nitro compounds are condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .科学的研究の応用

Antithrombotic Agent

This compound has been identified as a novel antithrombotic agent. It acts as an oral, direct factor Xa inhibitor, which is a crucial part of the coagulation cascade. The inhibition of Factor Xa prevents the formation of thrombin and ultimately the formation of blood clots. This application is particularly promising for the development of new medications for the prevention and treatment of thromboembolic diseases .

Antimicrobial Activity

Derivatives of this compound have shown significant potential as antimicrobial agents. They have been evaluated for their efficacy against various bacterial and fungal strains. Some derivatives have demonstrated high anti-staphylococcus activity, while others have shown potent antifungal activity against strains like Candida albicans and Aspergillus niger .

Pharmaceutical Drug Development

The compound’s structure serves as a scaffold for the development of various bioactive compounds. Its derivatives are being explored for their pharmaceutical profiles, which include potential as key structural components in the synthesis of new drugs with high therapeutic value .

Oral Bioavailability

The interaction of the chlorothiophene moiety in the S1 subsite of the compound contributes to its good oral bioavailability. This property is essential for the development of oral medications, as it ensures that the drug can be effectively absorbed when administered orally .

Selective Inhibition

The compound exhibits selective inhibition properties, meaning it can target specific enzymes or receptors with minimal off-target effects. This selectivity is crucial for reducing side effects and increasing the efficacy of potential medications developed from this compound .

Lead Optimization

The compound has been used in lead optimization studies to improve the pharmacological profile of new drugs. Through structural modifications and testing, researchers can enhance the potency, selectivity, and safety of drug candidates, making the compound a valuable asset in drug discovery and development .

作用機序

Target of Action

The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is the blood coagulation enzyme factor Xa (FXa) . FXa is a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process by converting prothrombin to thrombin .

Mode of Action

The compound interacts with FXa, acting as an inhibitor . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s interaction with FXa affects the blood coagulation pathway. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of thromboembolic disorders.

Result of Action

The primary result of the compound’s action is its antithrombotic effect . By inhibiting FXa, the compound prevents the formation of thrombin, thereby reducing the risk of clot formation. This makes it potentially useful for the prophylaxis and/or treatment of thromboembolic disorders .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

特性

IUPAC Name |

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPOPEWXAJHYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)

![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)

![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2899701.png)

![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)

![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)